REACTION_CXSMILES
|
[F:1][C:2]1(F)[C:10]2[C:5](=[CH:6][CH:7]=[C:8]([N+:11]([O-:13])=[O:12])[CH:9]=2)[NH:4][C:3]1=O>C1COCC1>[F:1][C:2]1[C:10]2[C:5](=[CH:6][CH:7]=[C:8]([N+:11]([O-:13])=[O:12])[CH:9]=2)[NH:4][CH:3]=1
|
Name
|
|
Quantity
|
650 mg
|
Type
|
reactant
|
Smiles
|
FC1(C(NC2=CC=C(C=C12)[N+](=O)[O-])=O)F
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Type
|
CUSTOM
|
Details
|
stir
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
After addition
|
Type
|
CUSTOM
|
Details
|
the reaction at 70° C. for 5 hrs
|
Duration
|
5 h
|
Type
|
CONCENTRATION
|
Details
|
Concentrate under reduced pressure
|
Type
|
ADDITION
|
Details
|
add ethyl acetate to the residue
|
Type
|
WASH
|
Details
|
wash the organic layer with saturated sodium bicarbonate solution twice
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
with brine twice, dry over anhydrous sodium sulfate
|
Type
|
CONCENTRATION
|
Details
|
Concentrate under reduced pressure
|
Type
|
CUSTOM
|
Details
|
to obtain the crude product
|
Type
|
CUSTOM
|
Details
|
Purify by flash chromatography (silica gel, EtOAc:PE=1:3)
|
Name
|
|
Type
|
product
|
Smiles
|
FC1=CNC2=CC=C(C=C12)[N+](=O)[O-]
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 500 mg | |
YIELD: PERCENTYIELD | 91.5% | |
YIELD: CALCULATEDPERCENTYIELD | 92.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |